2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Description
2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole derivative characterized by two methylsulfanyl (SCH₃) groups at the 2-position of the oxadiazole ring and the 2-position of the pendant phenyl ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antioxidant, and anticonvulsant properties .
Properties
IUPAC Name |
2-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-14-8-6-4-3-5-7(8)9-11-12-10(13-9)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTPJRJZDXYZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies and findings.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 282.36 g/mol
- CAS Number : 339013-70-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The anticancer activity of oxadiazoles has been a focal point in recent pharmacological research. Specific findings include:
- In vitro studies have shown that certain oxadiazole derivatives possess antiproliferative effects against various cancer cell lines. For example, compounds with similar substituents have demonstrated IC values in the nanomolar range against breast and lung cancer cell lines .
- The mechanism of action is believed to involve the induction of apoptosis and interference with cellular signaling pathways crucial for cancer cell survival .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs):
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) exhibit superior CNS depressant activity due to nitro and chloro groups, which enhance receptor binding via polar interactions. In contrast, the methylsulfanyl groups in the target compound reduce polarity, favoring peripheral activity over CNS targeting .
- 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) : Sulfonyl groups improve metabolic stability but reduce membrane permeability compared to the thioether-containing target compound .
Thioether-Containing Analogs
- 5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one (13) : The ketone moiety in the oxadiazole ring enhances muscle relaxant activity (comparable to diazepam), whereas the target compound’s methylsulfanyl groups prioritize antioxidant and antibacterial roles .
- 2-[(4-Chlorophenyl)methyl]sulfanyl-5-phenyl-1,3,4-oxadiazole (CAS 339103-97-8) : The chlorobenzyl group introduces halogen bonding, increasing binding affinity to enzymatic targets compared to the target compound’s methylsulfanyl-phenyl group .
Physicochemical Properties
Key Observations :
Mechanistic Insights :
- Chlorophenyl and nitro groups in analogs improve antibacterial and CNS activities via halogen bonding and polar interactions, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
